(4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone
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Overview
Description
[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a phthalazin-1-yl group, a morpholin-4-ylmethanone group, and a chloro(difluoro)methoxy group
Preparation Methods
The synthesis of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a phthalazin-1-yl derivative in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The reaction mixture is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the desired product .
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone has a wide range of scientific research applications, including:
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of VEGFR-2, the compound binds to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Similar compounds to [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone include:
4-(Chlorodifluoromethoxy)aniline: Shares the chloro(difluoro)methoxy group and is used as a reactant in the synthesis of various derivatives.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of chloro(difluoro)methoxy, leading to different reactivity and applications.
2,6-Difluorobenzonitrile: Features difluoro substitution on a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF2N4O3/c27-26(28,29)36-20-11-9-19(10-12-20)30-24-22-4-2-1-3-21(22)23(31-32-24)17-5-7-18(8-6-17)25(34)33-13-15-35-16-14-33/h1-12H,13-16H2,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMWEFRHDYXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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